molecular formula C8H16ClNO2 B6182104 rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis CAS No. 2613300-23-3

rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis

Cat. No.: B6182104
CAS No.: 2613300-23-3
M. Wt: 193.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole is a basic heterocyclic organic compound, consisting of a five-membered ring with the formula C4H4NH. It is aromatic, like benzene, and the lone pair electrons on the nitrogen atom are part of the aromatic structure. This makes pyrrole a 2π-electron donor in the Hückel rule .


Synthesis Analysis

The synthesis of pyrrole-based compounds often involves the reaction of diketones with ammonia or amines. The Knorr pyrrole synthesis, Paal-Knorr pyrrole synthesis, and Van Leusen reaction are commonly used methods .


Molecular Structure Analysis

In pyrrole, the nitrogen atom is sp2-hybridized, and the lone pair of electrons resides in the p-orbital perpendicular to the plane of the molecule. This allows it to overlap with the p-orbitals of the carbon atoms, contributing two electrons to the aromatic π system .


Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the high electron density of the pyrrole ring. It’s also sensitive to oxidation, and oxidizing agents can cause it to polymerize .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and possesses a faintly sweet odor. It’s soluble in water and most organic solvents .

Mechanism of Action

The biological activity of pyrrole derivatives can vary widely, and depends on the specific compound. Pyrrole rings are found in many natural products and pharmaceuticals, and can exhibit a range of biological activities, including antibacterial, antifungal, antiprotozoal, and anticancer properties .

Safety and Hazards

Pyrrole is flammable and can form explosive mixtures with air. It’s harmful if swallowed, causes serious eye damage, and can be harmful if inhaled .

Future Directions

The diverse biological activity of pyrrole derivatives has made them a focus of research in medicinal chemistry. Future work will likely continue to explore the therapeutic potential of these compounds, particularly in the development of new antibiotics and anticancer drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis involves the protection of a primary amine followed by a cyclization reaction to form the furo[2,3-c]pyrrole ring system. The final step involves the addition of a methoxymethyl group to the nitrogen atom of the furo[2,3-c]pyrrole ring system and the formation of the hydrochloride salt.", "Starting Materials": [ "4-methyl-2-nitroaniline", "ethyl 2-bromoacetate", "sodium hydride", "methanol", "hydrochloric acid", "sodium hydroxide", "paraformaldehyde", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Protection of 4-methyl-2-nitroaniline with ethyl 2-bromoacetate using sodium hydride as a base in methanol to form the corresponding ethyl ester", "Step 2: Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon catalyst", "Step 3: Cyclization of the amine with paraformaldehyde in the presence of acetic anhydride and triethylamine to form the furo[2,3-c]pyrrole ring system", "Step 4: Methoxymethylation of the nitrogen atom of the furo[2,3-c]pyrrole ring system using paraformaldehyde and sodium hydroxide in methanol", "Step 5: Formation of the hydrochloride salt using hydrochloric acid" ] }

2613300-23-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.